molecular formula C14H16OS B7998961 Methyl(2-propoxynaphthalen-1-yl)sulfane

Methyl(2-propoxynaphthalen-1-yl)sulfane

Cat. No.: B7998961
M. Wt: 232.34 g/mol
InChI Key: SNLLKIVGISNHNL-UHFFFAOYSA-N
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Description

Methyl(2-propoxynaphthalen-1-yl)sulfane is an organic compound with the molecular formula C14H16OS. It belongs to the class of sulfane compounds, which are characterized by the presence of a sulfur atom bonded to an organic moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl(2-propoxynaphthalen-1-yl)sulfane typically involves the reaction of 2-propoxynaphthalene with a methylsulfanyl reagent under controlled conditions. One common method is the nucleophilic substitution reaction where 2-propoxynaphthalene is treated with methylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl(2-propoxynaphthalen-1-yl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl(2-propoxynaphthalen-1-yl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(2-propoxynaphthalen-1-yl)sulfane involves its interaction with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including enzyme inhibition and signal transduction. The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can influence oxidative stress and cellular redox balance .

Comparison with Similar Compounds

Methyl(2-propoxynaphthalen-1-yl)sulfane can be compared with other similar compounds, such as:

    Methyl(2-methoxynaphthalen-1-yl)sulfane: Similar structure but with a methoxy group instead of a propoxy group, leading to different reactivity and applications.

    Methyl(2-ethoxynaphthalen-1-yl)sulfane: Contains an ethoxy group, which affects its solubility and chemical behavior.

    Methyl(2-butoxynaphthalen-1-yl)sulfane:

The uniqueness of this compound lies in its specific balance of steric and electronic properties, making it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

1-methylsulfanyl-2-propoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS/c1-3-10-15-13-9-8-11-6-4-5-7-12(11)14(13)16-2/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLLKIVGISNHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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